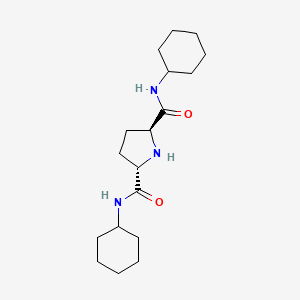![molecular formula C18H34O4Zn B14249428 Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- CAS No. 180923-16-4](/img/structure/B14249428.png)
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- is a chemical compound with the molecular formula C18H34O4Zn. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- typically involves the reaction of zinc salts with 4-(2,2-dimethyl-1-oxopropoxy)butyl ligands. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of substituted zinc complexes .
Wissenschaftliche Forschungsanwendungen
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and enzyme functions.
Medicine: Investigated for its therapeutic properties and potential use in drug formulations.
Industry: Utilized in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)ethyl]-
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)propyl]-
- Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)hexyl]-
Uniqueness
Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
180923-16-4 |
|---|---|
Molekularformel |
C18H34O4Zn |
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
zinc;butyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/2C9H17O2.Zn/c2*1-5-6-7-11-8(10)9(2,3)4;/h2*1,5-7H2,2-4H3;/q2*-1;+2 |
InChI-Schlüssel |
ZQFRPMBDGUGPFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OCCC[CH2-].CC(C)(C)C(=O)OCCC[CH2-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


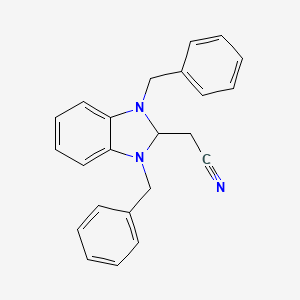
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
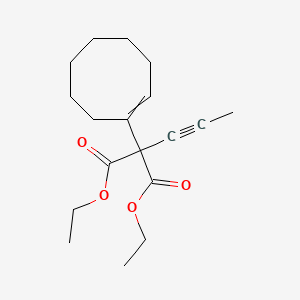
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
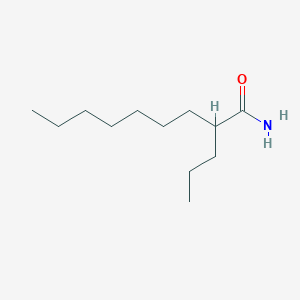
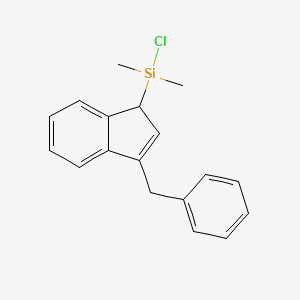
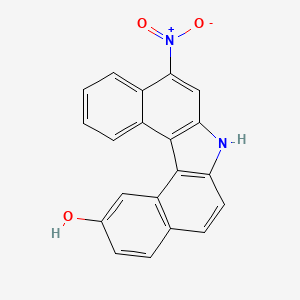
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
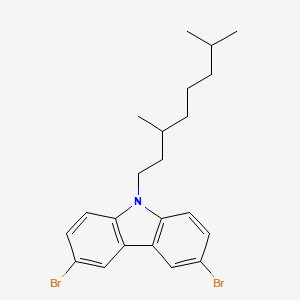
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
